Technical Guide: Physical Properties and Synthetic Insights of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
Technical Guide: Physical Properties and Synthetic Insights of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS No. 138022-04-5) is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a piperidine ring and a Boc-protected secondary amine, makes it a versatile scaffold for the development of novel therapeutics, notably as an intermediate for IRAK4 inhibitors and orexin receptor antagonists. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and a plausible synthetic route.
Core Physical Properties
The physical characteristics of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 138022-04-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3][4] |
| Molecular Weight | 228.34 g/mol | [3] |
| Appearance | Colorless to yellow solid or liquid | [5] |
| Purity | Typically ≥95% | [3][5] |
| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below.
Melting Point Determination
The melting point of a solid organic compound provides a crucial indication of its purity.
Protocol:
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Sample Preparation: A small quantity of finely powdered tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (for liquid samples)
Should the compound be a liquid at room temperature, its boiling point can be determined using the following method.
Protocol:
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Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
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Heating: The test tube assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube) alongside a thermometer.
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Solubility Assessment
Understanding the solubility profile of the compound is critical for reaction setup, workup, and purification.
Protocol:
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Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
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Procedure: To approximately 10-20 mg of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate in a small test tube, the chosen solvent is added dropwise with agitation.
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Observation: The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the amount of solvent required to dissolve a known mass of the compound can be measured.
Synthetic Pathway and Experimental Workflow
A likely synthetic pathway starts from 4-(aminomethyl)piperidine. The primary amine is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The piperidine nitrogen is then protected, followed by methylation of the carbamate nitrogen, and finally deprotection of the piperidine nitrogen. A more direct route could involve the reductive amination of 1-Boc-piperidine-4-carbaldehyde with methylamine, followed by protection of the resulting secondary amine with a Boc group.
Logical Workflow for a Plausible Synthesis
Caption: Plausible synthetic routes to the target compound.
Role in Drug Development: An Intermediate for Advanced Therapeutics
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate serves as a crucial intermediate in the synthesis of next-generation therapeutics, particularly IRAK4 inhibitors and orexin receptor antagonists.
IRAK4 Inhibitor Synthesis Workflow
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways. Inhibitors of IRAK4 are being investigated for the treatment of various autoimmune diseases and cancers. The piperidine moiety of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is often incorporated into the final inhibitor structure to confer desirable pharmacokinetic properties.
Caption: Role as an intermediate in IRAK4 inhibitor synthesis.
Orexin Receptor Antagonist Synthesis Workflow
Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are developed for the treatment of insomnia. The piperidine structure provided by tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is a common feature in many orexin receptor antagonists.
Caption: Role as an intermediate in orexin antagonist synthesis.
References
- 1. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]
- 2. CAS#:138022-04-5 | tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | Chemsrc [chemsrc.com]
- 3. tert-Butyl methyl(piperidin-4-ylmethyl)carbamate 95% | CAS: 138022-04-5 | AChemBlock [achemblock.com]
- 4. scbt.com [scbt.com]
- 5. tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 138022-04-5 [sigmaaldrich.com]
